

Technical Guide: Uric Acid-15N2 Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **Uric Acid-15N2**. This isotopically labeled internal standard is critical for accurate quantification of uric acid in biological matrices, a key biomarker in various metabolic diseases and a focus in drug development. This document outlines the essential quality control parameters, analytical methods used for certification, and visual representations of the experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for **Uric Acid-15N2** as typically reported in a Certificate of Analysis. These values are crucial for ensuring the accuracy and reliability of experimental results.

Table 1: Identity and General Properties



Parameter	Specification	
Chemical Name	Uric acid-1,3-15N2	
CAS Number	62948-75-8[1][2]	
Molecular Formula	C5H4 ¹⁵ N2N2O3	
Molecular Weight	170.10 g/mol [3]	
Appearance	Solid	
Melting Point	>300 °C	

Table 2: Purity and Isotopic Enrichment

Parameter	Method	Specification
Chemical Purity	HPLC	>95%[1][3]
Chemical Purity	(CP)	99%
Isotopic Purity	Mass Spectrometry	98 atom % ¹⁵ N
Mass Shift	Mass Spectrometry	M+2

Experimental Protocols

The certification of **Uric Acid-15N2** relies on a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment. The following sections detail the typical experimental methodologies employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a fundamental technique for assessing the chemical purity of **Uric Acid-15N2**, separating it from any unlabeled uric acid or other impurities.

Methodology:



A common approach involves reverse-phase HPLC with UV detection.[4][5]

- Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 μm particle size) and a UV-Vis detector.[5]
- Mobile Phase: A typical mobile phase consists of a buffer and an organic modifier. For
 instance, a mixture of 0.1 M acetate buffer and acetonitrile (95:5 v/v) with the pH adjusted to
 4.0 using acetic acid.[5]
- Flow Rate: A constant flow rate, for example, 1.2 mL/min, is maintained.[5]
- Detection: The elution of compounds is monitored by UV absorbance at a wavelength of 285 nm or 292 nm.[4][5]
- Quantification: The purity is determined by calculating the area of the **Uric Acid-15N2** peak relative to the total area of all observed peaks.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

Mass spectrometry is the definitive technique for confirming the isotopic enrichment of **Uric Acid-15N2** and verifying its molecular weight. Isotope Dilution Mass Spectrometry (ID-MS) is a powerful method for accurate quantification.[6][7]

Methodology (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently used method.[6][7][8]

- Sample Preparation & Derivatization: Uric acid is often derivatized to increase its volatility for GC analysis. A common method is the formation of a trimethylsilyl or tetrakis-(tertbutyldimethylsilyl) derivative.[6][7][8]
- Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where it
 is separated from other components based on its boiling point and interaction with the
 column stationary phase.



- Mass Spectrometry: The eluted compound enters the mass spectrometer. In selected ion monitoring (SIM) mode, the instrument is set to detect specific mass-to-charge ratios (m/z). For the trimethylsilyl derivative, the ions at m/z 456 (unlabeled) and 458 (¹⁵N₂ labeled) are monitored.[4][6] For the tetrakis-(tert-butyldimethylsilyl) derivative, the [M tert-butyl]+ ions at m/z 567 and 569 are monitored.[7][8]
- Isotopic Enrichment Calculation: The isotopic enrichment is calculated from the relative abundances of the ion signals corresponding to the labeled and unlabeled forms.

Methodology (LC-MS/MS):

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity.[9]

- Liquid Chromatography: Separation is typically achieved on a C18 column using a mobile phase such as a mixture of water (containing 0.5% formic acid) and methanol.[9]
- Tandem Mass Spectrometry: Quantification is performed using multiple reaction monitoring (MRM) mode. The precursor-to-product ion transition for uric acid (m/z 169.1 → 141.1) and Uric Acid-15N2 (m/z 171 → 143) are monitored in positive ionization mode.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure of the **Uric Acid-15N2** molecule. While ¹H and ¹³C NMR are standard, ¹⁵N NMR or ¹⁵N-edited experiments can provide direct evidence of the isotopic labeling.[10]

Methodology:

- Sample Preparation: A solution of the Uric Acid-15N2 is prepared in a suitable deuterated solvent.
- ¹H NMR: The proton NMR spectrum will show the characteristic signals for the protons in the uric acid molecule.
- 13C NMR: The carbon NMR spectrum will confirm the carbon skeleton.



• 15N NMR: Direct 15N NMR or indirect detection methods like 1H-15N HSQC can be used to observe the signals from the 15N-labeled nitrogen atoms, confirming the positions of isotopic incorporation.

Mandatory Visualizations

The following diagrams illustrate the typical workflows for the analysis of **Uric Acid-15N2**.



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Caption: Workflow for Uric Acid-15N2 analysis using GC-MS.



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Foundational & Exploratory





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